molecular formula C19H20ClNO3S2 B2917567 ethyl 2-(2-((4-chlorophenyl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 403843-86-7

ethyl 2-(2-((4-chlorophenyl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2917567
CAS No.: 403843-86-7
M. Wt: 409.94
InChI Key: IMTBSFUQEUZKCV-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((4-chlorophenyl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a synthetic organic compound featuring a cyclopenta[b]thiophene core substituted with a 4-chlorophenylthio-propanamido group at position 2 and an ethyl ester at position 2. This structure combines a bicyclic thiophene system with a sulfonamide-like linkage, which is often associated with bioactive properties.

Properties

IUPAC Name

ethyl 2-[2-(4-chlorophenyl)sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO3S2/c1-3-24-19(23)16-14-5-4-6-15(14)26-18(16)21-17(22)11(2)25-13-9-7-12(20)8-10-13/h7-11H,3-6H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTBSFUQEUZKCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The chemical structure of ethyl 2-(2-((4-chlorophenyl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate features a cyclopentathiophene core, which is known for its diverse biological activities. The presence of the 4-chlorophenyl group may enhance its interaction with biological targets due to the electron-withdrawing nature of chlorine, potentially increasing the compound's lipophilicity and bioavailability.

  • Enzyme Inhibition : Some studies suggest that compounds with similar structural motifs exhibit inhibitory effects on specific enzymes. For instance, derivatives of thiazole and thiophene have been shown to inhibit various kinases and phosphatases, which are critical in cellular signaling pathways.
  • Cellular Proliferation : Compounds analogous to this compound have demonstrated the ability to modulate cellular proliferation. For example, research indicates that certain derivatives can enhance Oct3/4 expression in pluripotent stem cells, promoting their maintenance and preventing differentiation .
  • Antimicrobial Activity : Similar compounds have been investigated for their antimicrobial properties. The thioether group in the structure may contribute to this activity by interfering with bacterial cell wall synthesis or function.

Case Studies

  • Oct3/4 Induction : A notable study focused on a related compound, ethyl 2-((4-chlorophenyl)amino)-thiazole-4-carboxylate (O4I2), which was found to significantly enhance Oct3/4 expression in embryonic stem cells. This suggests that this compound may possess similar properties due to structural similarities .
  • Inhibition of Pathogenic Bacteria : Another study explored the inhibitory effects of thiophene derivatives on pathogenic bacteria, demonstrating their potential as antimicrobial agents. The presence of electron-withdrawing groups like chlorine was noted to enhance activity against Gram-positive bacteria.

Comparative Activity Table

Compound NameBiological ActivityReference
Ethyl 2-((4-chlorophenyl)amino)-thiazole-4-carboxylate (O4I2)Induces Oct3/4 expression
Similar thiophene derivativesAntimicrobial activity against Gram-positive bacteria
Other thiazole derivativesKinase inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of cyclopenta[b]thiophene-3-carboxylate derivatives, where variations at the 2-position (amide substituents) dictate physicochemical and biological properties. Key analogues include:

Compound Name Substituent at Position 2 Biological Activity/Properties Key Data (Melting Point, IC₅₀)
Ethyl 2-(2-((4-chlorophenyl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (Target Compound) 2-((4-Chlorophenyl)thio)propanamido N/A (Inferred: Potential enzyme inhibition based on structural analogues) N/A
Ethyl 2-(2-(3-allyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-2-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (4a) 2-(Thienopyrimidinylthio)acetamido Falcipain-2 inhibitor (antimalarial) mp 166–170°C; ESI-MS m/z 574 [M+Na]⁺
Methyl 2-(3-chloropropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 3-Chloropropanoylamino N/A (Precursor for bioactive derivatives) mp 108–109°C
Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 3-Phenylthioureido Antifungal, antibacterial Synthesized via phenyl isothiocyanate route
GLX351322 (Ethyl 2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) Piperazinyl-furanoylacetamido NOX4 inhibitor (IC₅₀ = 5 µM; selective over NOX2) Solubility: 10 µM in PBS; Metabolic stability: t₁/₂ = 120 min (human liver microsomes)
2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide 2-((4-Methoxyphenyl)sulfonyl)acetamido N/A (Structural emphasis on sulfonyl group for electronic modulation) Molecular weight: 394.5 g/mol

Key Observations

  • Substituent Impact on Bioactivity: The thienopyrimidinylthio group in 4a confers antimalarial activity via Falcipain-2 inhibition, while the piperazinyl-furanoyl group in GLX351322 targets NOX4 with high selectivity . Thioureido derivatives (e.g., ) exhibit antifungal/antibacterial activity, suggesting that sulfur-containing substituents are critical for antimicrobial interactions .
  • Physicochemical Properties: Methyl/ethyl ester variations (e.g., methyl in vs. ethyl in target compound) influence lipophilicity and metabolic stability. Melting Points: The target compound’s analogue 4a has a higher melting point (166–170°C) compared to the methyl-substituted derivative in (108–109°C), likely due to increased molecular symmetry or intermolecular interactions in 4a .
  • Synthetic Flexibility: The 2-amino group on the cyclopenta[b]thiophene core () serves as a versatile handle for introducing diverse substituents via condensation, acylation, or sulfonylation reactions .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : The 4-chlorophenylthio group in the target compound may enhance electrophilicity, favoring covalent interactions with enzymatic thiols (e.g., cysteine residues in proteases).
  • Bulk and Solubility: Bulky substituents (e.g., thienopyrimidinylthio in 4a) may reduce solubility but improve target specificity. In contrast, smaller groups (e.g., 3-chloropropanoylamino in ) could enhance membrane permeability.

Q & A

Q. Table 1: Synthetic Conditions and Yields

MethodSolventCatalystTime (h)Yield (%)Reference
Conventional RefluxEthanolGlacial Acetic Acid5–1222–63
Condensation (Isothiocyanate)EthanolNone1263

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:
Based on structurally similar thiophene derivatives:

  • Hazards : Skin/eye irritation (Category 2/2A), respiratory toxicity (Category 3) .
  • Mitigation :
    • Use fume hoods and PPE (nitrile gloves, lab coat, safety goggles).
    • Store in a cool, dry place away from oxidizers .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Basic: How is the compound screened for preliminary biological activity?

Methodological Answer:

  • Antimicrobial Assays :
    • Broth Microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
    • Compare activity to reference drugs (e.g., fluconazole for fungi).
  • Anti-inflammatory Screening :
    • Carrageenan-induced paw edema in rodents to assess inhibition of inflammation .
  • Antioxidant Testing :
    • DPPH/ABTS Radical Scavenging assays to quantify free radical neutralization .

Q. Table 2: Example Biological Activity Data

Assay TypeTarget Organism/ConditionIC50/MIC ValueReference
AntifungalCandida albicans32 µg/mL
Antioxidant (DPPH)Free Radical Scavenging58 ± 2 µM

Advanced: How can synthetic yields be improved while minimizing side products?

Methodological Answer:

  • Solvent Optimization : Replace ethanol with HFIP (1,1,1,3,3,3-hexafluoroisopropanol) to enhance reaction efficiency (yield increased from 22% to 63% in some analogs) .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate condensation .
  • Byproduct Analysis : Use HPLC-MS to identify impurities (e.g., unreacted starting materials) and adjust stoichiometry .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization :
    • Use CLSI guidelines for antimicrobial testing to ensure reproducibility .
    • Validate anti-inflammatory results with dual assays (e.g., COX-2 inhibition alongside in vivo models) .
  • Structural Confounding :
    • Compare metabolite profiles (LC-MS) to rule out degradation products .
    • Perform docking studies to assess target binding consistency across analogs .

Advanced: What computational strategies support structure-activity relationship (SAR) studies?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model interactions with targets (e.g., fungal CYP51 for antifungals) .
  • QSAR Modeling :
    • Train models with descriptors like logP , polar surface area , and H-bond donors (e.g., using MOE or Schrödinger) .
    • Validate with leave-one-out cross-validation (R² > 0.7).
  • MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) .

Advanced: How are advanced spectroscopic techniques used to resolve structural ambiguities?

Methodological Answer:

  • Dynamic NMR : Resolve rotational barriers in the 4-chlorophenylthio group (e.g., variable-temperature ¹H NMR) .
  • X-ray Photoelectron Spectroscopy (XPS) : Confirm sulfur oxidation states in the thiophene ring .
  • High-Resolution Mass Spectrometry (HRMS) : Achieve <1 ppm mass accuracy to distinguish isomers (e.g., [M+H]⁺ at m/z 390.1370) .

Advanced: What strategies are employed for selective functionalization of the thiophene ring?

Methodological Answer:

  • Electrophilic Substitution : Direct bromination at the 5-position using NBS in DMF .
  • Cross-Coupling : Suzuki-Miyaura reactions to introduce aryl groups at the 2-position (e.g., with Pd(PPh₃)₄) .
  • Protection/Deprotection : Use Boc groups to temporarily shield the amide during functionalization .

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